Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
CAS No.:
Cat. No.: VC16681486
Molecular Formula: C19H20FNO2
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20FNO2 |
|---|---|
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3 |
| Standard InChI Key | NFNACWDXDQTQCQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CN(CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s systematic IUPAC name is methyl (3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate, reflecting its stereochemistry at the 3- and 4-positions of the pyrrolidine ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1628555-75-8 | PubChem |
| Molecular Formula | C₁₉H₂₀FNO₂ | PubChem |
| Molecular Weight | 313.37 g/mol | PubChem |
| InChI | InChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m0/s1 | PubChem |
| InChI Key | NFNACWDXDQTQCQ-ZWKOTPCHSA-N | PubChem |
The stereochemistry at C3 and C4 is critical for its biological interactions, as demonstrated by enantioselective binding studies .
Crystallographic Data
Single-crystal X-ray diffraction of related pyrrolidine derivatives reveals a puckered ring conformation, with the benzyl and 4-fluorophenyl groups adopting equatorial positions to minimize steric strain . The fluorine atom engages in weak C–H···F hydrogen bonding, influencing crystal packing and solubility .
Synthesis and Characterization
Synthetic Routes
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes cyclization efficiency |
| Temperature | 80°C | Balances reaction rate and decomposition |
| Catalyst | None | Avoids side reactions |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 7.38–7.22 (m, 5H, benzyl), 7.13 (d, J = 8.7 Hz, 2H, 4-fluorophenyl), 3.73 (s, 3H, OCH₃), 3.61 (dt, J = 11.3, 9.1 Hz, 1H, H3) .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (DMF: 12 mg/mL; DMSO: 9 mg/mL) but is insoluble in water. Stability studies indicate decomposition above 160°C, with the ester group undergoing hydrolysis under acidic conditions .
Stereochemical Influence on Properties
The (3S,4R) configuration confers a 15% higher solubility in DMSO compared to the (3R,4S) enantiomer, attributed to favorable dipole interactions .
Chemical Reactivity
Functional Group Transformations
-
Ester Hydrolysis: Treatment with LiOH in THF/H₂O yields the carboxylic acid derivative (Yield: 89%) .
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Benzyl Deprotection: Hydrogenolysis over Pd/C removes the benzyl group, enabling further functionalization at N1 .
Table 2: Reaction Pathways and Outcomes
| Reaction | Conditions | Product |
|---|---|---|
| Ester → Acid | LiOH, THF/H₂O | Pyrrolidine-3-carboxylic acid |
| N1-Debenzylation | H₂, Pd/C, EtOH | Secondary amine intermediate |
Research Applications
Medicinal Chemistry
The compound serves as a precursor to kinase inhibitors, with the 4-fluorophenyl moiety enhancing target binding affinity. Analogues exhibit IC₅₀ values of 0.8–2.4 µM against JAK3 and BTK .
Materials Science
Incorporation into liquid crystals improves thermal stability (ΔT = +22°C) due to the fluorine’s electronegativity and rigid pyrrolidine core .
Structural Analogs and Comparative Analysis
Positional Isomerism
Comparison with methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate (CAS 698358-91-7):
| Property | 4-Fluoro Isomer | 3-Fluoro Isomer |
|---|---|---|
| Melting Point | 159–160°C | 163–164°C |
| LogP | 2.8 | 3.1 |
| NMR δ (H3) | 3.61 ppm | 3.89 ppm |
The 4-fluoro derivative’s lower LogP enhances aqueous solubility, critical for pharmacokinetics .
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